Rebaudioside G

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

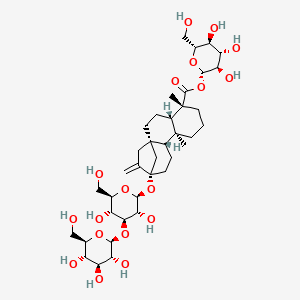

Structure

2D Structure

Properties

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H60O18/c1-16-11-37-9-5-20-35(2,7-4-8-36(20,3)34(50)55-32-28(48)26(46)23(43)18(13-40)52-32)21(37)6-10-38(16,15-37)56-33-29(49)30(24(44)19(14-41)53-33)54-31-27(47)25(45)22(42)17(12-39)51-31/h17-33,39-49H,1,4-15H2,2-3H3/t17-,18-,19-,20+,21+,22-,23-,24-,25+,26+,27-,28-,29-,30+,31+,32+,33+,35-,36-,37-,38+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKPSCKUJXYCMPR-GXTBKCSKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)O)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)(C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H60O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001347273 | |

| Record name | Rebaudioside G | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

804.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127345-21-5 | |

| Record name | Rebaudioside G | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and Isolation of Rebaudioside G from Stevia rebaudiana: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rebaudioside G, a minor steviol glycoside found in the leaves of Stevia rebaudiana, contributes to the overall sweet taste profile of stevia extracts. While not as abundant as major glycosides like stevioside and Rebaudioside A, the characterization and isolation of minor glycosides such as this compound are crucial for understanding the nuances of stevia's sweetness and for the development of novel, high-purity sweeteners. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, drawing upon established methodologies for steviol glycoside research. The guide details the biosynthetic pathway, experimental protocols for extraction and purification, and analytical methods for quantification.

Introduction to Steviol Glycosides

Stevia rebaudiana Bertoni, a perennial shrub of the Asteraceae family, is renowned for its leaves, which produce intensely sweet compounds known as steviol glycosides.[1] These compounds are diterpenoid glycosides, all sharing a common aglycone, steviol.[2] The diversity of steviol glycosides arises from the number and arrangement of glucose, rhamnose, and xylose units attached to the steviol backbone.[3] The two most abundant steviol glycosides are stevioside and Rebaudioside A.[1] However, a plethora of minor glycosides, including this compound, are also present and contribute to the overall sensory profile of stevia extracts.

Biosynthesis of this compound

The biosynthesis of steviol glycosides is a complex process that occurs in the leaves of the Stevia rebaudiana plant. The pathway can be broadly divided into two stages: the formation of the steviol aglycone and the subsequent glycosylation steps.[4]

The initial steps of the pathway, leading to the synthesis of geranylgeranyl pyrophosphate (GGPP), occur via the methylerythritol 4-phosphate (MEP) pathway in the plastids. GGPP is then cyclized to (-)-kaurene, which is subsequently oxidized to form steviol. This part of the pathway is shared with the biosynthesis of gibberellins.

The crucial diversification of steviol glycosides occurs in the cytoplasm through the action of a series of UDP-dependent glycosyltransferases (UGTs). These enzymes sequentially add sugar moieties to the steviol backbone at the C13 and C19 positions. While the specific enzymatic steps leading to this compound have not been fully elucidated in dedicated studies, a putative pathway can be inferred from the known functions of key UGTs in the biosynthesis of other major steviol glycosides.

The biosynthesis likely proceeds through the formation of rubusoside (steviol-13-O-glucoside-19-O-glucoside). A specific UGT would then catalyze the addition of a glucose molecule to the C13-linked glucose of rubusoside to form this compound.

Caption: Putative biosynthetic pathway of this compound.

Discovery and Structure Elucidation

The discovery of minor steviol glycosides like this compound has been an ongoing effort in the broader research into the chemical composition of Stevia rebaudiana. While the initial focus was on the major components, advancements in analytical techniques have enabled the identification and characterization of a wider array of these sweet compounds.

The structure of this compound was elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2] One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are essential for determining the connectivity of the sugar units and their attachment points to the steviol aglycone. High-resolution mass spectrometry (HRMS) provides the exact molecular weight and fragmentation patterns that help confirm the overall structure and sequence of the glycosidic chain.

Experimental Protocols

Extraction of Steviol Glycosides from Stevia rebaudiana Leaves

The initial step in the isolation of this compound is the extraction of the crude mixture of steviol glycosides from the dried and powdered leaves of Stevia rebaudiana. Several methods have been established, with hot water extraction being a common and environmentally friendly approach.

Protocol: Pressurized Hot Water Extraction (PHWE)

-

Sample Preparation: Air-dry fresh Stevia rebaudiana leaves, followed by oven drying at 50-60°C to a constant weight. Grind the dried leaves into a fine powder (e.g., 20-30 mesh).

-

Defatting (Optional but Recommended): To remove pigments and lipids that can interfere with subsequent purification steps, pre-extract the powdered leaves with a non-polar solvent like hexane. This can be done by soaking the powder in hexane for several hours, followed by filtration and air-drying of the plant material.

-

Extraction:

-

Suspend the defatted leaf powder in deionized water, typically at a solid-to-liquid ratio of 1:10 to 1:20 (w/v).

-

Transfer the slurry to a pressurized hot water extractor.

-

Conduct the extraction at a temperature of 100-120°C and a pressure of 100-150 kPa for a duration of 10-30 minutes with continuous stirring.[5]

-

-

Filtration: After extraction, cool the mixture and separate the solid plant material from the aqueous extract by vacuum filtration.

-

Clarification: The crude extract is often dark and contains suspended solids. Clarification can be achieved by adjusting the pH to alkaline (e.g., pH 10) to precipitate impurities, followed by centrifugation or filtration. The pH of the supernatant is then neutralized.

Caption: General workflow for the extraction of steviol glycosides.

Purification of this compound

The purification of a minor glycoside like this compound from the complex mixture of the crude extract requires multiple chromatographic steps.

Protocol: Multi-Step Chromatographic Purification

-

Membrane Filtration (Optional): To remove high molecular weight impurities such as proteins and polysaccharides, the clarified extract can be subjected to ultrafiltration (UF) using a membrane with a molecular weight cutoff of 10-30 kDa.[5] The permeate, containing the steviol glycosides, is collected. Nanofiltration (NF) can then be used to concentrate the glycosides.

-

Adsorption Chromatography:

-

Pass the concentrated extract through a column packed with a macroporous adsorbent resin (e.g., Diaion HP-20).

-

Wash the column with water to remove sugars and other polar impurities.

-

Elute the steviol glycosides with an organic solvent, typically methanol or ethanol.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

The enriched steviol glycoside fraction is then subjected to preparative reverse-phase HPLC.

-

Column: A C18 column is commonly used.

-

Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid, such as formic acid or acetic acid, to improve peak shape) is employed. The gradient is optimized to separate the various steviol glycosides.

-

Detection: UV detection at approximately 210 nm is used to monitor the elution of the compounds.

-

Fractions corresponding to the peak of this compound are collected.

-

-

Crystallization: The purified this compound fractions are pooled, the solvent is evaporated under reduced pressure, and the resulting solid can be recrystallized from a suitable solvent system (e.g., methanol-water) to obtain a high-purity crystalline product.

Analytical Quantification

The quantification of this compound in extracts and purified fractions is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a Mass Spectrometer (MS).

Protocol: HPLC-UV Quantification

-

Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations in the mobile phase.

-

Sample Preparation: Dissolve a known amount of the stevia extract or purified fraction in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the concentration range of the standard curve.

-

HPLC Conditions:

-

Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 80:20 v/v), often with a pH adjustment to around 3 with phosphoric acid.[6]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV absorbance at 210 nm.

-

-

Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

For more sensitive and specific quantification, especially in complex matrices, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred method.[7][8]

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables present typical data for the major steviol glycosides, Stevioside and Rebaudioside A, to provide context for the expected yields and purity from the described protocols. The yield of minor glycosides like this compound is expected to be significantly lower.

Table 1: Typical Yield of Major Steviol Glycosides from Stevia rebaudiana Leaves

| Steviol Glycoside | Typical Content in Dried Leaves (% w/w) | Reference |

| Stevioside | 5 - 10 | [1] |

| Rebaudioside A | 2 - 4 | [1] |

Table 2: Example of Steviol Glycoside Content after Purification

| Steviol Glycoside | Initial Concentration in Leaves ( g/100g ) | Final Concentration after Purification ( g/100g ) | Purity (%) | Reference |

| Stevioside | 10.9 | 9.05 | 97.66 | [5] |

| Rebaudioside A | 2.6 | 0.2 | - | [5] |

Conclusion

This compound is one of the many minor steviol glycosides that contribute to the unique sweetness profile of Stevia rebaudiana. While its discovery and isolation are not as extensively documented as those of the major glycosides, established methodologies for the extraction, purification, and analysis of steviol glycosides provide a robust framework for its study. Further research focusing on the specific enzymatic steps in its biosynthesis and optimizing isolation protocols will be valuable for the food and pharmaceutical industries in developing next-generation natural sweeteners with tailored sensory characteristics. The protocols and information presented in this guide serve as a comprehensive resource for researchers and professionals engaged in the exploration of these valuable natural compounds.

References

- 1. Steviol Glycosides from Stevia rebaudiana: An Updated Overview of Their Sweetening Activity, Pharmacological Properties, and Safety Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iosrphr.org [iosrphr.org]

- 3. Development of Next Generation Stevia Sweetener: Rebaudioside M - PMC [pmc.ncbi.nlm.nih.gov]

- 4. UGT76G1 polymorphism in Stevia rebaudiana: New variants for steviol glycosides conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. scispace.com [scispace.com]

- 7. Determination of eight artificial sweeteners and common Stevia rebaudiana glycosides in non-alcoholic and alcoholic beverages by reversed-phase liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nutrafoods.eu [nutrafoods.eu]

The Enzymatic Architecture of Rebaudioside G Synthesis in Stevia rebaudiana: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rebaudioside G (Reb G), a minor steviol glycoside found in the leaves of Stevia rebaudiana, is gaining significant interest for its potential as a low-calorie sweetener with a favorable taste profile. Understanding its biosynthesis is crucial for developing biotechnological production methods and for the targeted breeding of Stevia cultivars with enhanced Reb G content. This technical guide provides an in-depth exploration of the Reb G biosynthetic pathway, focusing on the enzymatic steps, relevant quantitative data, and detailed experimental protocols for the characterization of the key enzymes involved.

Introduction to Steviol Glycoside Biosynthesis

Steviol glycosides (SGs) are a diverse group of diterpenoid glycosides responsible for the sweet taste of Stevia rebaudiana leaves. Their biosynthesis begins with the formation of the diterpenoid aglycone, steviol, from geranylgeranyl diphosphate (GGPP) through a series of reactions catalyzed by enzymes such as copalyl diphosphate synthase (CPS), kaurene synthase (KS), kaurene oxidase (KO), and kaurenoic acid 13-hydroxylase (KAH).[1] The immense diversity of SGs arises from the subsequent glycosylation of the steviol backbone at the C13 hydroxyl and C19 carboxyl groups. This process is orchestrated by a series of UDP-dependent glycosyltransferases (UGTs), which transfer glucose moieties from UDP-glucose to the steviol aglycone and its glycosylated derivatives.[2][3]

The Biosynthesis Pathway of this compound

The formation of this compound is a branch of the main steviol glycoside pathway. The key precursor for Reb G is rubusoside . Rubusoside itself is formed by the glucosylation of steviol at both the C13 and C19 positions. The biosynthesis of Reb G from rubusoside is catalyzed by the promiscuous enzyme UGT76G1 .[4][5] This enzyme is responsible for the 1,3-β-D-glucosylation of the glucose moiety at the C13 position of various steviol glycosides.[4][6]

The direct pathway to this compound can be summarized as follows:

Steviol → Steviolmonoside → Rubusoside → this compound

The final and defining step in Reb G synthesis is the conversion of rubusoside. UGT76G1 transfers a glucose molecule from UDP-glucose to the C3' position of the C13-linked glucose of rubusoside, forming a β-1,3-glucosidic bond. This reaction leads to the formation of this compound.[4][5]

Figure 1: Biosynthesis pathway of this compound from steviol.

Quantitative Data on Key Enzymes

The efficiency of the enzymatic conversion is critical for both in planta accumulation and in vitro production of Reb G. The enzyme UGT76G1 exhibits broad substrate specificity, and its kinetic parameters have been studied for various steviol glycosides.

| Enzyme | Substrate | Product | Km (µM) | kcat (min⁻¹) | Reference |

| UGT76G1 | Rubusoside | This compound | Not explicitly reported | 5.9 | [7] |

| UGT76G1 | Stevioside | Rebaudioside A | Not explicitly reported | 21.3 - 33.8 | [7] |

| UGT76G1 | Steviolbioside | Rebaudioside B | Not explicitly reported | 4.8 | [7] |

| UGT76G1 | Rebaudioside E | Rebaudioside D | Not explicitly reported | 41.8 | [7] |

| UGT76G1 | Rebaudioside D | Rebaudioside M | Not explicitly reported | 3.3 | [7] |

Experimental Protocols

Heterologous Expression and Purification of UGT76G1

This protocol describes the expression of recombinant UGT76G1 in E. coli and its subsequent purification, a prerequisite for in vitro characterization.

Figure 2: Workflow for UGT76G1 expression and purification.

Methodology:

-

Gene Synthesis and Cloning: The coding sequence of S. rebaudiana UGT76G1 is synthesized and cloned into a pET series expression vector (e.g., pET21a) with a C-terminal hexa-histidine tag.[2]

-

Transformation: The constructed plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3).[2]

-

Culture and Induction: A single colony is used to inoculate Luria-Bertani (LB) medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until the OD600 reaches 0.5-0.6. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM, followed by incubation for 4 hours at 37°C.[2]

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 20 mM Tris-HCl pH 7.8, 300 mM NaCl, 20 mM imidazole). The cells are then lysed by sonication on ice.[2]

-

Purification: The cell lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged UGT76G1 is loaded onto a Ni-NTA affinity column. After washing, the protein is eluted with a buffer containing a higher concentration of imidazole.[8]

-

Buffer Exchange: The purified protein is dialyzed against a storage buffer to remove imidazole and prepare it for downstream applications.

In Vitro Enzyme Assay for this compound Synthesis

This assay is designed to determine the activity of purified UGT76G1 in converting rubusoside to this compound.

Reaction Mixture (Final Volume: 200 µL):

-

50 mM Tris-HCl, pH 8.0

-

10 mM MnCl₂

-

5 mM UDP-glucose (UDPG)

-

0.5 mM Rubusoside (substrate)

-

5 µM purified UGT76G1 enzyme

Procedure:

-

Combine all reaction components except the enzyme in a microcentrifuge tube.

-

Pre-incubate the mixture at 35°C for 5 minutes.

-

Initiate the reaction by adding the purified UGT76G1 enzyme.

-

Incubate the reaction at 35°C for a defined period (e.g., 4 hours).

-

Terminate the reaction by heating at 95°C for 5 minutes.

-

Add 400 µL of methanol to the reaction mixture to precipitate proteins.

-

Centrifuge at high speed (e.g., 20,000 x g) for 5 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter prior to analysis.[8]

HPLC and LC-MS Analysis of this compound

High-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (MS) is the standard method for the separation and quantification of steviol glycosides.

HPLC Conditions (Isocratic Method):

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[9]

-

Mobile Phase: A mixture of acetonitrile and 10 mM sodium phosphate buffer (pH 2.6) in a ratio of 32:68 (v/v).[9]

-

Flow Rate: 1.0 mL/min.[9]

-

Column Temperature: 50-55°C.[9]

-

Detection: UV at 210 nm.[9]

-

Injection Volume: 20 µL.[5]

LC-MS/MS Conditions:

For more sensitive and specific detection, especially in complex matrices, LC coupled to tandem mass spectrometry (LC-MS/MS) is employed.

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.[10][11]

-

MS/MS Analysis: Multiple Reaction Monitoring (MRM) can be used for targeted quantification of Reb G and other steviol glycosides.

Conclusion

The biosynthesis of this compound in Stevia rebaudiana is a specialized branch of the steviol glycoside pathway, critically dependent on the activity of the UDP-glycosyltransferase UGT76G1 on the substrate rubusoside. A thorough understanding of this enzymatic step, supported by robust quantitative data and detailed experimental protocols, is essential for advancing research in this field. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the production of Reb G through biotechnological approaches, ultimately contributing to the development of novel, natural, low-calorie sweeteners. Further research focusing on the precise kinetic characterization of UGT76G1 with rubusoside and the optimization of bioconversion processes will be pivotal in unlocking the full potential of this compound.

References

- 1. Development of screening methods for functional characterization of UGTs from Stevia rebaudiana - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydrophobic recognition allows the glycosyltransferase UGT76G1 to catalyze its substrate in two orientations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. Approaches toward the Separation, Modification, Identification and Scale up Purification of Tetracyclic Diterpene Glycosides from Stevia rebaudiana (Bertoni) Bertoni - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Efficient Stevia rebaudiana Transformation System and In vitro Enzyme Assays Reveal Novel Insights into UGT76G1 Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overexpression of SrUGT76G1 in Stevia alters major steviol glycosides composition towards improved quality - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

- 8. A fusion protein strategy for soluble expression of Stevia glycosyltransferase UGT76G1 in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. mdpi.com [mdpi.com]

- 11. nutrafoods.eu [nutrafoods.eu]

The Sweet Symphony: An In-depth Technical Guide to the Mechanism of Action of Rebaudioside G

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rebaudioside G (Reb G), a steviol glycoside sweetener derived from the Stevia rebaudiana plant, elicits its sweet taste through a complex interaction with the heterodimeric T1R2/T1R3 sweet taste receptor. This technical guide synthesizes the current understanding of the molecular mechanisms underpinning the action of Reb G and related steviol glycosides. While specific quantitative data for Reb G remains limited in publicly available literature, this document extrapolates from comprehensive studies on other rebaudiosides to present a robust model of its function. The binding of Reb G to multiple sites on the T1R2/T1R3 receptor complex initiates a conformational change that triggers a downstream G-protein coupled signaling cascade, culminating in the perception of sweetness. This guide provides a detailed overview of this pathway, supported by quantitative data for analogous compounds, detailed experimental methodologies, and visual representations of the key molecular events.

Introduction

The demand for non-caloric sweeteners has surged in response to global health concerns regarding sugar consumption. Steviol glycosides, natural sweeteners extracted from Stevia rebaudiana, have gained prominence as sugar substitutes.[1] Among these, this compound (Reb G) is of significant interest. Understanding its precise mechanism of action is crucial for its application in food science and potential therapeutic uses. This guide delves into the molecular intricacies of how Reb G activates the sweet taste receptor and the subsequent intracellular signaling events.

The Sweet Taste Receptor: A Multi-Ligand G-Protein Coupled Receptor

The perception of sweet taste is primarily mediated by a heterodimeric G-protein coupled receptor (GPCR) composed of two subunits: Taste 1 Receptor Member 2 (T1R2) and Taste 1 Receptor Member 3 (T1R3).[1][2] This receptor is expressed in taste receptor cells on the tongue.[3] Unlike many GPCRs that possess a single ligand binding site, the T1R2/T1R3 receptor features multiple binding domains, allowing it to recognize a wide array of structurally diverse sweet-tasting molecules.[2][4]

Steviol glycosides, including the rebaudioside family, are known to interact with several of these sites. The primary binding domains implicated in the action of sweeteners are:

-

Venus Flytrap Domains (VFD): Located on the extracellular N-terminal region of both T1R2 and T1R3. While many artificial sweeteners bind preferentially to the VFD of the T1R2 subunit, natural sugars like sucrose can interact with the VFDs of both subunits.[2][4] It is hypothesized that different steviol glycosides exhibit varied binding preferences for these domains.[1][5]

-

Transmembrane Domains (TMD): Both T1R2 and T1R3 possess transmembrane domains that can act as allosteric binding sites for various sweet compounds and modulators.[2][4]

The multi-site interaction model helps to explain the complex taste profiles, including varying sweetness intensities and off-tastes like bitterness, observed among different steviol glycosides.

Mechanism of Action of this compound

The precise binding mode of Reb G to the T1R2/T1R3 receptor has not been definitively elucidated through direct experimental evidence in peer-reviewed literature. However, based on its structural similarity to other well-studied rebaudiosides (e.g., Reb A, Reb D, Reb M), a multi-point interaction model is presumed.

Upon binding of Reb G to one or more sites on the T1R2/T1R3 receptor, a conformational change is induced in the receptor complex. This structural rearrangement facilitates the coupling and activation of a heterotrimeric G-protein, primarily gustducin, on the intracellular side of the taste receptor cell membrane.[6]

The activation of gustducin initiates a downstream signaling cascade:

-

G-protein Dissociation: The activated G-protein dissociates into its α-gustducin and βγ-subunits.

-

Phospholipase C Activation: The βγ-subunits activate the enzyme phospholipase Cβ2 (PLCβ2).

-

Second Messenger Production: PLCβ2 catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 binds to its receptor (IP3R) on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytoplasm.

-

TRPM5 Channel Activation: The increase in intracellular Ca²⁺ concentration activates the transient receptor potential cation channel member M5 (TRPM5).[3]

-

Depolarization and Neurotransmitter Release: The opening of the TRPM5 channel leads to an influx of sodium ions (Na⁺), causing depolarization of the taste receptor cell. This depolarization ultimately results in the release of neurotransmitters, such as ATP, which transmit the sweet taste signal to afferent nerve fibers.

This signaling pathway is a common mechanism for the perception of sweet, bitter, and umami tastes.[6]

Quantitative Data for Steviol Glycosides

| Steviol Glycoside | EC₅₀ (μM) | Assay System | Reference |

| Rebaudioside A | 14.4 - 29 | HEK293 cells expressing T1R2/T1R3 | [5][7] |

| Rebaudioside B | Not Reported | ||

| Rebaudioside C | Not Reported | ||

| Rebaudioside D | 5.3 (Sweet Threshold) | Human Sensory Panel | [8] |

| Rebaudioside M | Not Reported |

Note: The lack of consistent, directly comparable EC₅₀ values across studies highlights the variability in experimental conditions and methodologies.

Computational docking studies have also been employed to predict the binding affinities of steviol glycosides to the T1R2/T1R3 receptor. These studies suggest that the binding energy correlates with the perceived sweetness intensity.[9]

Experimental Protocols

The characterization of the mechanism of action of novel sweeteners like Reb G typically involves a combination of in vitro cell-based assays, biophysical techniques, and sensory analysis. The following are detailed methodologies for key experiments commonly cited in the study of steviol glycosides.

Cell-Based Functional Assays (Calcium Imaging)

This protocol is designed to measure the activation of the T1R2/T1R3 receptor in response to a sweetener, based on the resulting increase in intracellular calcium.

5.1.1. Cell Culture and Transfection:

-

Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used due to their robust growth and high transfection efficiency.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.

-

Transfection: Co-transfect HEK293 cells with expression plasmids encoding for human T1R2, T1R3, and a G-protein alpha subunit (e.g., Gα16-gust45) using a suitable transfection reagent (e.g., Lipofectamine 3000). A mock transfection (empty vector) should be performed as a negative control.

5.1.2. Calcium Imaging Assay:

-

Cell Plating: 24-48 hours post-transfection, seed the cells into 96-well black-walled, clear-bottom plates.

-

Dye Loading: On the day of the assay, wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

-

Compound Preparation: Prepare a dilution series of this compound in the assay buffer.

-

Fluorescence Measurement: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence. Add the Reb G solutions to the wells and monitor the change in fluorescence over time.

-

Data Analysis: The change in fluorescence (ΔF) is normalized to the baseline fluorescence (F₀). Plot the normalized response (ΔF/F₀) against the logarithm of the Reb G concentration to generate a dose-response curve and calculate the EC₅₀ value.

Radioligand Binding Assays

This protocol is used to determine the binding affinity (Kd) of a ligand to its receptor.

-

Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing the T1R2/T1R3 receptor.

-

Radioligand: Use a radiolabeled form of a known sweet taste receptor ligand (e.g., [³H]-labeled potent sweetener).

-

Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of unlabeled this compound.

-

Separation and Scintillation Counting: Separate the bound from the unbound radioligand by rapid filtration. Measure the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the Reb G concentration. The IC₅₀ value (concentration of Reb G that inhibits 50% of specific radioligand binding) can be determined and used to calculate the Ki, which is an indicator of the binding affinity.

Sensory Analysis

This protocol is used to quantify the perceived sweetness and other sensory attributes of a compound.

-

Panelist Selection and Training: Recruit and train a panel of human subjects to recognize and rate the intensity of different taste modalities (sweet, bitter, sour, salty, umami) and other sensory attributes (e.g., aftertaste, metallic taste).

-

Sample Preparation: Prepare a series of aqueous solutions of this compound at varying concentrations. A sucrose solution series is used as a reference for sweetness intensity.

-

Evaluation Procedure: Panelists rinse their mouths with purified water before and between samples. They then taste each sample and rate the intensity of various sensory attributes on a labeled magnitude scale.

-

Data Analysis: Analyze the sensory data to determine the sweetness detection threshold, the concentration-response function for sweetness, and the intensity of any off-tastes.

Visualizations of Signaling Pathways and Workflows

This compound Sweet Taste Signaling Pathway

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Steviol rebaudiosides bind to four different sites of the human sweet taste receptor (T1R2/T1R3) complex explaining confusing experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Consumer-Based Sensory Characterization of Steviol Glycosides (Rebaudioside A, D, and M) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A receptor-based assay to study the sweet and bitter tastes of sweeteners and binary sweet blends: the SWEET project - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A review on rebaudioside M: The next generation steviol glycoside and noncaloric sweetener - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. doaj.org [doaj.org]

- 9. kr.cup.edu.in [kr.cup.edu.in]

Comprehensive literature review on Rebaudioside G

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Rebaudioside G (Reb G) is a minor steviol glycoside found in the leaves of the Stevia rebaudiana Bertoni plant. While less abundant and not as extensively studied as major glycosides like Rebaudioside A or Stevioside, Reb G shares the common steviol backbone responsible for the characteristic metabolic fate and potential biological activities of this class of compounds. As a non-caloric sweetener, its primary commercial interest lies within the food and beverage industry. However, emerging research into the pharmacological properties of steviol glycosides—including anti-inflammatory and antioxidant effects—warrants a closer examination of its lesser-known constituents. This technical guide provides a comprehensive literature review of this compound, summarizing its physicochemical properties, pharmacokinetics, potential therapeutic activities, and safety profile. Due to the limited availability of data specific to this compound, this review incorporates established knowledge of the steviol glycoside class and their common metabolite, steviol, to provide a thorough scientific overview. Detailed experimental protocols and diagrams of key metabolic and signaling pathways are included to support further research and development.

Physicochemical Properties

This compound is a diterpene glycoside, structurally composed of a central steviol aglycone with attached glucose moieties. Its chemical properties are similar to other steviol glycosides, influencing its solubility, stability, and sensory profile. Quantitative data for Reb G is sparse in publicly available literature; therefore, data for closely related and well-studied steviol glycosides are presented for comparison.

| Property | This compound (Reb G) | Rebaudioside A (Reb A) | Stevioside | Rebaudioside M (Reb M) |

| Molecular Formula | C₃₈H₆₀O₁₈[1] | C₄₄H₇₀O₂₃[2] | C₃₈H₆₀O₁₈ | C₅₀H₈₀O₂₈ |

| Molecular Weight | 804.87 g/mol [1][3] | 967.0 g/mol [2] | 804.87 g/mol | 1129.15 g/mol |

| Melting Point | Data not available | 242 - 244 °C[2] | 196 - 198 °C[4] | Data not available |

| Aqueous Solubility | Data not available | Sparingly soluble[5] | Poorly soluble (~1.3 g/L)[6][7] | ~0.1% w/v (crystalline)[8] |

| Stability | Presumed stable under typical pH and temperature conditions, similar to other steviol glycosides.[4] | Stable at high temperatures and across a range of pH (5-7).[4] | Stable at high temperatures and in acidic/alkaline solutions (pH 5-7).[4] | Stable in aqueous solutions (pH 2-8). |

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of all steviol glycosides, including this compound, is dictated by their common metabolic pathway. These large molecules are not absorbed intact in the upper gastrointestinal tract. Instead, they pass to the colon where they are metabolized by the gut microbiota.

-

Hydrolysis: Gut bacteria, particularly those from the Bacteroides genus, hydrolyze the glycosidic bonds, cleaving off the glucose units and liberating the common aglycone, steviol .[9][10]

-

Absorption: Steviol is readily absorbed from the colon into the portal circulation.[11][12]

-

Metabolism: In the liver, steviol is rapidly metabolized, primarily through glucuronidation, forming steviol glucuronide.[11]

-

Excretion: Steviol glucuronide is then efficiently eliminated from the body, predominantly through urine.[11]

This metabolic process is consistent across different steviol glycosides, and the safety assessments for all approved steviol glycosides are based on the toxicological data of their shared metabolite, steviol.[11][13]

Pharmacological Activities and Potential Therapeutic Applications

While direct studies on this compound are limited, research on other steviol glycosides and their metabolite, steviol, has revealed several potential pharmacological activities. These effects are largely attributed to the steviol aglycone, suggesting that Reb G would exhibit a similar biological profile following metabolism.

Anti-inflammatory Activity

Stevioside and its metabolite steviol have been shown to exert anti-inflammatory effects by inhibiting key signaling pathways involved in the inflammatory response.[14][15] The primary mechanism involves the suppression of the Nuclear Factor-kappa B (NF-κB) pathway.[16][17][18][19] NF-κB is a transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6.[20][21] By inhibiting the activation of NF-κB, steviol can reduce the production of these inflammatory mediators.[14][15]

Antioxidant Activity

Extracts from Stevia rebaudiana have demonstrated significant antioxidant properties, which are attributed to the presence of phenolic compounds, flavonoids, and the steviol glycosides themselves.[22][23][24] While pure stevioside and rebaudioside A show modest direct antioxidant activity in chemical assays, they may contribute to the overall antioxidant capacity of the extracts.[25] Studies suggest that stevia extracts can protect against oxidative damage in vivo, potentially by enhancing endogenous antioxidant defenses.[26]

Safety and Toxicology

Steviol glycosides have been subject to extensive safety evaluations by global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA).

-

Regulatory Status: Highly purified steviol glycosides (≥95%) are considered Generally Recognized as Safe (GRAS) for use as general-purpose sweeteners in the United States.[13][27][28][29][30]

-

Acceptable Daily Intake (ADI): The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established a group ADI of 4 mg/kg of body weight per day, expressed as steviol equivalents. This ADI is considered applicable to all steviol glycosides, including Reb G, as they all metabolize to steviol.

-

Toxicity Studies: Extensive toxicological testing on various steviol glycosides has not shown evidence of carcinogenicity, genotoxicity, or reproductive toxicity at expected human consumption levels.[31]

| Toxicological Endpoint | Compound Tested | Result | Reference |

| Acute Oral Toxicity (LD₅₀) | Stevioside | > 15 g/kg bw (in mice, rats, hamsters) | [29] |

| Subchronic Toxicity (NOAEL) | Rebaudioside A | > 2,000 mg/kg bw/day (90-day rat study) | [29] |

| Genotoxicity | Stevioside, Rebaudioside A, Steviol | Not genotoxic in vivo | [31] |

| Carcinogenicity | Stevioside | No evidence of carcinogenicity | [31] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and other steviol glycosides, based on established protocols from the scientific literature.

Protocol: In Vitro Metabolism by Human Gut Microflora

(Adapted from Gardana et al., 2003)[9][10]

Objective: To determine the rate and extent of this compound hydrolysis to steviol by human intestinal bacteria.

Methodology:

-

Fecal Slurry Preparation: Collect fresh fecal samples from healthy human volunteers who have not taken antibiotics for at least 3 months. Homogenize the samples (e.g., 1:10 w/v) in a pre-reduced anaerobic phosphate buffer.

-

Incubation: In an anaerobic chamber, add a known concentration of this compound (e.g., 40 mg) to the fecal slurry (e.g., 40 mL).

-

Sampling: Incubate the cultures at 37°C under anaerobic conditions. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw aliquots (e.g., 0.5 mL).

-

Reaction Quenching: Immediately mix the collected aliquots with a solvent like methanol (e.g., 0.5 mL) to stop all bacterial enzymatic activity.

-

Sample Preparation: Centrifuge the quenched samples to pellet solids. Filter the supernatant through a 0.22 µm filter.

-

Analysis: Analyze the filtrate using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to quantify the disappearance of the parent compound (this compound) and the appearance of the metabolite (steviol).

Protocol: In Vitro Anti-inflammatory Assay (Cytokine Release)

(Based on protocols for LPS-stimulated macrophages)[16][18]

Objective: To assess the ability of this compound's metabolite, steviol, to inhibit the release of pro-inflammatory cytokines from immune cells.

Methodology:

-

Cell Culture: Culture a human monocyte cell line (e.g., THP-1) or a murine macrophage cell line (e.g., RAW 264.7) under standard conditions (e.g., 37°C, 5% CO₂). Differentiate THP-1 monocytes into macrophages using phorbol 12-myristate 13-acetate (PMA), if required.

-

Cell Seeding: Seed the macrophages into 24-well plates at a density of approximately 5 x 10⁵ cells/mL and allow them to adhere overnight.

-

Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of steviol (e.g., 1, 10, 50, 100 µM). Incubate for 1-2 hours. Include a vehicle control (e.g., DMSO).

-

Stimulation: Add Lipopolysaccharide (LPS) to the wells (final concentration e.g., 1 µg/mL) to induce an inflammatory response. Include a negative control group with no LPS stimulation.

-

Incubation: Incubate the plates for a specified period (e.g., 18-24 hours).

-

Supernatant Collection: Collect the cell culture supernatant from each well.

-

Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

Protocol: Antioxidant Capacity (DPPH Radical Scavenging Assay)

(Based on standard DPPH assay protocols)[22]

Objective: To measure the free radical scavenging activity of a compound.

Methodology:

-

Reagent Preparation: Prepare a stock solution of 2,2-Diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 6 x 10⁻⁵ M). Prepare a series of dilutions of the test compound (e.g., Reb G or Stevia extract) in methanol.

-

Reaction Mixture: In a 96-well plate or cuvette, add a small volume of the test compound solution (e.g., 50 µL) to a larger volume of the DPPH solution (e.g., 150 µL).

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at approximately 517-520 nm using a spectrophotometer. Use methanol as a blank and a DPPH solution without the test compound as a control.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] x 100

-

IC₅₀ Determination: Plot the scavenging percentage against the concentration of the test compound to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH free radicals).

Conclusion and Future Directions

This compound, a minor steviol glycoside, holds potential as a non-caloric sweetener. While specific research on its biological activities is currently limited, its structural similarity to other steviol glycosides and its metabolic conversion to steviol strongly suggest it shares their pharmacological profile. The established anti-inflammatory and antioxidant properties of steviol indicate that this compound could contribute to the health-promoting effects of Stevia rebaudiana extracts. Its safety is well-supported by the extensive data on the steviol glycoside class and their common metabolite.

Future research should focus on isolating or synthesizing pure this compound to conduct direct investigations into its specific physicochemical properties, sensory profile, and biological activities. Head-to-head comparisons with other steviol glycosides would elucidate any unique characteristics and further clarify its potential role in both the food industry and therapeutic applications. Elucidating its specific impact on gut microbiota composition and function would also be a valuable area of investigation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Rebaudioside A | C44H70O23 | CID 6918840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | TargetMol [targetmol.com]

- 4. foodsweeteners.com [foodsweeteners.com]

- 5. Rebaudioside A CAS#: 58543-16-1 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. Development of Next Generation Stevia Sweetener: Rebaudioside M - PMC [pmc.ncbi.nlm.nih.gov]

- 9. unfictional.com [unfictional.com]

- 10. Metabolism of stevioside and rebaudioside A from Stevia rebaudiana extracts by human microflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. fda.gov [fda.gov]

- 14. Anti-inflammatory and immunomodulatory activities of stevioside and steviol on colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Natural sweetener Stevia rebaudiana: Functionalities, health benefits and potential risks - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

- 19. The Effects of Stevia Consumption on Gut Bacteria: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 20. globalsciencebooks.info [globalsciencebooks.info]

- 21. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. Antioxidant Activity of Leaf Extracts from Stevia rebaudiana Bertoni Exerts Attenuating Effect on Diseased Experimental Rats: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Integration of Antioxidant Activity Assays Data of Stevia Leaf Extracts: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Study of Stevia rebaudiana Bertoni antioxidant activities and cellular properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. GRAS Notices [hfpappexternal.fda.gov]

- 28. fda.gov [fda.gov]

- 29. fda.gov [fda.gov]

- 30. Stevia - Wikipedia [en.wikipedia.org]

- 31. Steviol Glycosides from Stevia rebaudiana: An Updated Overview of Their Sweetening Activity, Pharmacological Properties, and Safety Aspects - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Rebaudioside G: A Technical Guide to its Early Studies and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rebaudioside G is a minor steviol glycoside found in the leaves of Stevia rebaudiana Bertoni, a plant native to South America.[1] For centuries, the indigenous Guaraní people of Paraguay and Brazil used the leaves of this plant, which they called ka'a he'ê ("sweet herb"), as a natural sweetener.[2] While the sweetening properties of the Stevia plant were known to indigenous populations for generations, its formal introduction to the scientific community occurred in 1899 through the work of Swiss botanist Moisés Santiago Bertoni. However, it was not until 2010 that a team of researchers led by Masaya Ohta first reported the isolation and structural elucidation of a number of novel steviol glycosides, including this compound, from a specially bred cultivar, Stevia rebaudiana Morita.[3][4] This discovery expanded the known diversity of sweet compounds within the Stevia plant and opened new avenues for research into their unique properties.

This technical guide provides an in-depth overview of the early studies and historical context of this compound. It is intended for researchers, scientists, and drug development professionals interested in the fundamental properties and initial characterization of this minor steviol glycoside. The guide details the methodologies employed in its initial isolation and structural analysis, presents available quantitative data, and outlines the broader historical and scientific landscape of Stevia research that led to its discovery.

Historical Context: The Path to Discovering Minor Steviol Glycosides

The journey to the discovery of this compound is intertwined with the broader history of Stevia research. Following Bertoni's initial description, the early 20th century saw the first attempts to isolate the sweetening principles of the plant. However, significant progress was made in 1931 when French chemists M. Bridel and R. Lavielle isolated and characterized the two most abundant steviol glycosides: stevioside and rebaudioside A.[5] For several decades, research and commercialization efforts focused primarily on these major glycosides.

The development of more advanced analytical techniques, particularly High-Performance Liquid Chromatography (HPLC), in the latter half of the 20th century, enabled the separation and identification of a growing number of minor steviol glycosides.[6] This led to a deeper understanding of the complex composition of Stevia leaf extracts and the realization that the sensory profiles of these extracts were influenced by the presence and interplay of numerous glycosides.

It was within this context of exploring the diversity of minor steviol glycosides for potentially improved taste profiles that Ohta and his team undertook their research on the Stevia rebaudiana Morita cultivar. This cultivar was specifically bred to have a higher ratio of rebaudioside A to stevioside, aiming for a more desirable taste.[7] Their work, published in 2010, was a landmark in Stevia research, as it unveiled ten new steviol glycosides, including this compound.[3][4]

Early Studies on this compound

Isolation and Purification

The initial isolation of this compound was reported by Ohta et al. in their 2010 publication. The process involved the extraction of dried leaves of Stevia rebaudiana Morita with hot water, followed by a series of chromatographic separations to isolate the individual steviol glycosides.

Experimental Protocol: Isolation of this compound (Ohta et al., 2010)

-

Extraction: Dried leaves of Stevia rebaudiana Morita were extracted with hot water.

-

Initial Fractionation: The aqueous extract was subjected to column chromatography to separate the mixture of steviol glycosides from other plant constituents.

-

HPLC Separation: The resulting mixture of glycosides was further purified using High-Performance Liquid Chromatography (HPLC) on an Amide-80 column to isolate the individual compounds, including this compound.[3]

Structural Elucidation

The structure of this compound was elucidated by Ohta et al. (2010) using a combination of mass spectrometry (ESI-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR).[3] Later, in 2011, Chaturvedula and Prakash provided a more detailed analysis, reporting the complete ¹H and ¹³C NMR assignments for this compound.

Experimental Protocol: Structural Characterization

-

Mass Spectrometry: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) was used to determine the molecular weight and fragmentation pattern of the isolated compound.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired to determine the connectivity of atoms and the stereochemistry of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC were likely employed to establish the complete structure, including the nature and linkage of the sugar moieties to the steviol core.

The elucidated structure of this compound is a steviol glycoside with four glucose units.

Quantitative Data

Quantitative data on the physicochemical and sensory properties of this compound is limited due to its status as a minor glycoside. The following tables summarize the available information.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 127345-21-5 | [8][9][10] |

| Molecular Formula | C₃₈H₆₀O₁₈ | |

| Molecular Weight | 804.88 g/mol | [10] |

| Solubility | Soluble in DMSO. Data in water and ethanol is not readily available but is expected to be low, similar to other steviol glycosides. | [11][12][13] |

| Stability | Generally stable in a pH range of 2-9 and at elevated temperatures used in food processing. Specific stability studies on isolated this compound are limited. | [14][15][16] |

Table 2: Analytical Data for this compound

| Analytical Method | Parameters | Reference |

| HPLC | A common method for the analysis of steviol glycosides involves a C18 column with a mobile phase of acetonitrile and water (often with a buffer or acid modifier) and UV detection at ~210 nm. | [6][17][18][19] |

| ¹H NMR (Pyridine-d₅) | Key signals for the anomeric protons of the glucose units and the protons of the steviol core have been assigned. | [20] |

| ¹³C NMR (Pyridine-d₅) | Complete assignments for all carbon atoms in the molecule have been reported. | [20] |

Table 3: Sensory Properties of Steviol Glycosides (General Comparison)

| Steviol Glycoside | Relative Sweetness to Sucrose | Bitterness/Aftertaste | Reference |

| Stevioside | ~250-300x | Pronounced bitterness and aftertaste | [21] |

| Rebaudioside A | ~350-450x | Less bitter than stevioside | [21] |

| Rebaudioside D | High | Low bitterness | [21] |

| Rebaudioside M | High | Low bitterness | [22][23] |

| This compound | Data not widely available, but as a minor glycoside, its individual sensory profile is less characterized. | Data not widely available. | [24][25][26] |

Signaling Pathways and Logical Relationships

The sweet taste of steviol glycosides, including this compound, is mediated by the T1R2/T1R3 sweet taste receptor on the tongue. The binding of the glycoside to this receptor initiates a signaling cascade that results in the perception of sweetness.

Conclusion

The discovery of this compound in 2010 marked a significant step in understanding the chemical diversity of Stevia rebaudiana. As a minor steviol glycoside, its individual contribution to the overall taste profile of Stevia extracts and its potential for commercial application are still areas of active research. The early studies, primarily focused on its isolation and structural elucidation, have laid the groundwork for future investigations into its sensory properties, stability, and potential biological activities. For researchers and drug development professionals, this compound represents an opportunity to explore the structure-activity relationships of steviol glycosides further and to potentially develop novel sweeteners or other bioactive compounds. As analytical techniques continue to improve, a more comprehensive understanding of the roles and properties of minor glycosides like this compound is expected to emerge.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. openalex.org [openalex.org]

- 5. Approaches toward the Separation, Modification, Identification and Scale up Purification of Tetracyclic Diterpene Glycosides from Stevia rebaudiana (Bertoni) Bertoni - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of sweet diterpene glycosides from Stevia rebaudiana: improved HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. WO2021214008A1 - Compositions - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. sinophytochem.com [sinophytochem.com]

- 11. researchgate.net [researchgate.net]

- 12. Solubility of Stevioside and Rebaudioside A in water, ethanol and their binary mixtures | International Journal of Food Studies [iseki-food-ejournal.com]

- 13. [PDF] Solubility of Stevioside and Rebaudioside A in water, ethanol and their binary mixtures | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. ijpsr.com [ijpsr.com]

- 16. jalexu.journals.ekb.eg [jalexu.journals.ekb.eg]

- 17. scispace.com [scispace.com]

- 18. Reversed-Phase HPLC Analysis of Steviol Glycosides Isolated from Stevia rebaudiana Bertoni [scirp.org]

- 19. researchgate.net [researchgate.net]

- 20. Isolation and Characterization of a Novel Rebaudioside M Isomer from a Bioconversion Reaction of Rebaudioside A and NMR Comparison Studies of Rebaudioside M Isolated from Stevia rebaudiana Bertoni and Stevia rebaudiana Morita - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Steviol Glycosides from Stevia rebaudiana: An Updated Overview of Their Sweetening Activity, Pharmacological Properties, and Safety Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. mdpi.com [mdpi.com]

- 24. Transglycosylation of Steviol Glycosides and Rebaudioside A: Synthesis Optimization, Structural Analysis and Sensory Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. research.wur.nl [research.wur.nl]

Rebaudioside G: A Comprehensive Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rebaudioside G, a minor steviol glycoside isolated from the leaves of Stevia rebaudiana Bertoni, is a subject of growing interest in the fields of sweetener research and development.[1] As a member of the steviol glycoside family, it shares the characteristic diterpenoid steviol backbone glycosylated with sugar moieties. Understanding the physicochemical properties of this compound is fundamental for its application in food, beverage, and pharmaceutical formulations. This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound, supported by experimental methodologies and visual representations to aid in research and development.

Physicochemical Properties

Table 1: Summary of Physicochemical Properties of this compound and Related Steviol Glycosides

| Property | This compound | Rebaudioside A (for comparison) | Stevioside (for comparison) |

| Molecular Formula | C₃₈H₆₀O₁₈[2][3] | C₄₄H₇₀O₂₃[4] | C₃₈H₆₀O₁₈ |

| Molecular Weight | 804.87 g/mol [2][3] | 967.01 g/mol [4] | 804.87 g/mol |

| CAS Number | 127345-21-5[2][3] | 58543-16-1[4] | 57817-89-7 |

| Melting Point | Data not available | 242-244 °C[5] | 196-198 °C[6] |

| Optical Rotation | Data not available | [α]²⁵_D_ -29° to -31°[7] | [α]²⁵_D_ -34.2° |

| Solubility in Water | Poor (inferred) | Poorly soluble (<8 g/L)[8][9] | Poorly soluble (<8 g/L)[8][9] |

| Solubility in Ethanol | Data not available | Poorly soluble (<4.0 g/L)[9][10] | Higher solubility, temperature-dependent (40.5 g/L at 5°C to 281.3 g/L at 50°C)[9] |

| Appearance | White to off-white powder (inferred) | White powder[4] | White to off-white powder or granular[6] |

Note: Specific quantitative data for the melting point, optical rotation, and solubility of this compound are not widely published. The data for Rebaudioside A and Stevioside are provided for comparative purposes, as they are the most abundant and well-studied steviol glycosides.

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of physicochemical properties. The following sections describe generalized methodologies that can be applied to this compound.

Determination of Melting Point (Capillary Method)

This method is a widely used technique for determining the melting point of a crystalline solid.

Principle: A small, finely powdered sample is heated at a controlled rate in a capillary tube. The temperature at which the substance transitions from a solid to a liquid is observed and recorded as the melting point range.[2][11]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, grind the sample using a mortar and pestle.[1]

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube. Tap the sealed end of the tube on a hard surface to compact the sample to a height of 2-3 mm.[11]

-

Measurement:

-

Insert the capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is known, heat rapidly to about 15-20°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.[12]

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[11]

-

-

Reporting: The melting point is reported as a range of these two temperatures.

Measurement of Optical Rotation

Optical rotation is a key property for characterizing chiral molecules like this compound.

Principle: A solution of the optically active substance is placed in a polarimeter, and the angle to which the plane of polarized light is rotated is measured. The specific rotation is a standardized value calculated from the observed rotation, concentration, and path length.

Apparatus:

-

Polarimeter

-

Volumetric flask

-

Analytical balance

-

Polarimeter cell (typically 1 dm)

Procedure:

-

Solution Preparation:

-

Accurately weigh a known mass of this compound.

-

Dissolve the sample in a suitable solvent (e.g., ethanol or water) in a volumetric flask and dilute to a known volume to obtain a precise concentration.

-

-

Zeroing the Polarimeter: Fill the polarimeter cell with the pure solvent and place it in the instrument. Set the reading to zero.[13]

-

Sample Measurement:

-

Rinse the polarimeter cell with the prepared sample solution and then fill it, ensuring no air bubbles are present.

-

Place the filled cell in the polarimeter and record the observed rotation (α).

-

Note the temperature and the wavelength of the light source (typically the sodium D-line, 589 nm).[14]

-

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the following formula:

[α]^T_λ = α / (l × c)

Where:

-

T is the temperature in degrees Celsius.

-

λ is the wavelength of light.

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.[13]

-

Determination of Solubility

Understanding the solubility of this compound in different solvents is critical for its formulation.

Principle: An excess amount of the solute is equilibrated with a solvent at a constant temperature. The concentration of the dissolved solute in the saturated solution is then determined analytically.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system

-

Syringe filters (e.g., 0.45 µm)

Procedure:

-

Equilibration:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol) in a sealed vial.

-

Agitate the vials in a constant temperature shaker or water bath for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

Allow the vials to stand at the same constant temperature to let undissolved solids settle.

-

Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solution by HPLC. A common method for steviol glycosides involves a C18 column with a mobile phase of acetonitrile and water.

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample solution from the calibration curve and calculate the original concentration in the saturated solution, which represents its solubility.

-

Signaling Pathway and Logical Relationships

The sweet taste of steviol glycosides is primarily mediated by their interaction with the T1R2/T1R3 sweet taste receptors on the tongue. The following diagrams illustrate the logical relationships of this compound's properties and a simplified representation of the sweet taste signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 127345-21-5 | OR44887 | Biosynth [biosynth.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. Rebaudioside A - Wikipedia [en.wikipedia.org]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. fda.gov [fda.gov]

- 7. This compound suppliers UK [ukchemicalsuppliers.co.uk]

- 8. nutrafoods.eu [nutrafoods.eu]

- 9. researchgate.net [researchgate.net]

- 10. ecdn6.globalso.com [ecdn6.globalso.com]

- 11. glpbio.com [glpbio.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. fda.gov [fda.gov]

Rebaudioside G solubility and stability profiles

An In-Depth Technical Guide to the Solubility and Stability Profiles of Steviol Glycosides with a Focus on Rebaudioside G

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide provides a comprehensive overview of the solubility and stability of steviol glycosides. It is important to note that while this guide is centered on this compound, specific quantitative data for this minor steviol glycoside is limited in current scientific literature. Therefore, this document leverages data from closely related and well-studied steviol glycosides, such as Rebaudioside A and Stevioside, to provide illustrative examples and establish general principles for the entire class of compounds. The experimental protocols provided are generally applicable for the characterization of steviol glycosides.

Introduction to this compound

This compound is a minor steviol glycoside found in the leaves of the Stevia rebaudiana Bertoni plant.[1] Like other steviol glycosides, it is a diterpenoid glycoside with a steviol backbone, which is responsible for its sweet taste. As a minor component, it is present in much smaller quantities than the major glycosides such as Stevioside and Rebaudioside A. While research into the sweetening properties of minor steviol glycosides is ongoing, detailed physicochemical data, including solubility and stability profiles for this compound, are not extensively available. However, based on the behavior of other steviol glycosides, it is predicted to be a high-intensity, non-caloric sweetener. This guide aims to provide a framework for understanding and evaluating the solubility and stability of this compound by examining the characteristics of the broader steviol glycoside family.

Solubility Profiles of Steviol Glycosides

The solubility of steviol glycosides is a critical factor in their application in food, beverage, and pharmaceutical formulations. Generally, their solubility is influenced by their chemical structure (specifically the number and type of sugar moieties), the solvent system, temperature, and the physical form of the glycoside (crystalline vs. amorphous).

Aqueous Solubility

The aqueous solubility of many steviol glycosides is relatively low at room temperature, which can present challenges in formulation. For instance, the hydrate forms of some rebaudiosides are significantly less soluble than their anhydrous or amorphous counterparts.

Solubility in Organic Solvents and Mixtures

Ethanol and aqueous ethanol mixtures are common solvents used in the extraction and purification of steviol glycosides. The solubility in these systems is highly dependent on the solvent ratio and temperature.

Table 1: Solubility of Selected Steviol Glycosides in Water and Ethanol

| Steviol Glycoside | Solvent | Temperature (°C) | Solubility (g/L) |

| Rebaudioside A | Water | 5 - 50 | < 8.0[2] |

| Water | 23 | ~8.0 (0.8% w/v)[3] | |

| Water (hydrate) | 23 | ~1.0 (0.1% w/v)[3] | |

| Ethanol | 5 - 50 | < 4.0[2] | |

| Stevioside | Water | 5 - 50 | < 8.0[2] |

| Ethanol | 5 | 40.5[2] | |

| Ethanol | 50 | 281.3[2] | |

| Rebaudioside C | Water | 23 | 1.0 - 2.0 (0.1-0.2% w/v)[3] |

| Rebaudioside D | Water | 23 | 1.0 - 2.0 (0.1-0.2% w/v)[3] |

| Rebaudioside M | Water (crystalline) | 25 | 1.0 (0.1 g/100 mL)[4] |

| Water (amorphous) | 25 | 11.0 - 13.0 (1.1-1.3%)[4] | |

| Water (thermodynamic equilibrium) | 25 | 2.6 (0.26%)[4] |

Table 2: Solubility of Rebaudioside A and Stevioside in Ethanol:Water Mixtures

| Steviol Glycoside | Ethanol:Water Ratio (w/w) | Temperature (°C) | Solubility (g/L)[2] |

| Rebaudioside A | 30:70 | 5 | 7.1 |

| 50 | 156.8 | ||

| 70:30 | 5 | 56.2 | |

| 50 | 213.7 | ||

| Stevioside | 30:70 | 5 | 4.5 |

| 50 | 177.8 | ||

| 70:30 | 5 | 42.2 | |

| 50 | 310.3 |

Stability Profiles of Steviol Glycosides

The stability of steviol glycosides under various conditions such as pH, temperature, and light exposure is crucial for their use in processed foods and beverages. In general, steviol glycosides are considered to be heat-stable and stable over a wide pH range.[5]

pH Stability

Steviol glycosides are generally stable in the pH range of most food and beverage products. However, degradation can occur under strongly acidic conditions, particularly when combined with high temperatures.

Thermal Stability

Most steviol glycosides exhibit good thermal stability, making them suitable for use in products that undergo pasteurization or other heat treatments.

Table 3: Stability of Selected Steviol Glycosides under Various Conditions

| Steviol Glycoside | Condition | Observation |

| Rebaudioside A | Citric acid solution (pH 2.6), 4°C and 22°C | Stable for up to 4 months.[6] |

| Citric acid solution (pH 2.6), 37°C | Begins to decompose after 2 months.[6] | |

| Soft drinks, 80°C | Degradation increases as pH decreases from 3.5 to 2.4.[7] | |

| Stevioside | Citric acid solutions | More thermally stable than Rebaudioside A.[6] |

| Soft drinks, 80°C | Up to 70% degradation after 72 hours.[8] | |

| Rebaudioside M | General | Stability is very similar to Rebaudioside A.[4] |

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of steviol glycosides like this compound.

Protocol for Solubility Determination (Shake-Flask Method)

This method is widely used to determine the equilibrium solubility of a compound in a given solvent.

-

Preparation of Supersaturated Solutions: An excess amount of the steviol glycoside powder is added to a known volume of the solvent (e.g., deionized water, ethanol, or a specific buffer) in a sealed container.

-

Equilibration: The containers are placed in a constant temperature shaker bath and agitated for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The solutions are allowed to stand at the same constant temperature to allow the undissolved solid to settle. Alternatively, the samples can be centrifuged or filtered to separate the solid and liquid phases.

-

Quantification: An aliquot of the clear supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved steviol glycoside is determined using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Analysis: The solubility is expressed in units such as g/L or mg/mL. The experiment is repeated at different temperatures to determine the temperature-dependent solubility profile.

Protocol for Stability Assessment (Accelerated Stability Study)

This protocol is designed to evaluate the stability of a steviol glycoside under specific stress conditions (e.g., pH and temperature).

-

Sample Preparation: A stock solution of the steviol glycoside is prepared in the desired medium (e.g., a specific buffer solution of known pH). The initial concentration of the steviol glycoside is accurately determined.

-

Incubation: Aliquots of the solution are placed in sealed, inert vials and stored in temperature-controlled chambers at various temperatures (e.g., 4°C, 25°C, 40°C, and 60°C).

-

Time-Point Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), a vial from each temperature condition is removed.

-

Analysis: The concentration of the remaining steviol glycoside in each sample is quantified using a stability-indicating HPLC method. The formation of any degradation products should also be monitored.

-

Kinetic Analysis: The degradation kinetics are determined by plotting the natural logarithm of the concentration of the steviol glycoside versus time. If the plot is linear, the degradation follows first-order kinetics, and the degradation rate constant (k) can be calculated from the slope of the line. The shelf-life (t90), which is the time it takes for 10% of the compound to degrade, can then be calculated.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the equilibrium solubility of this compound.

Experimental Workflow for Stability Assessment

Caption: Workflow for assessing the stability of this compound over time.

Conclusion and Future Directions